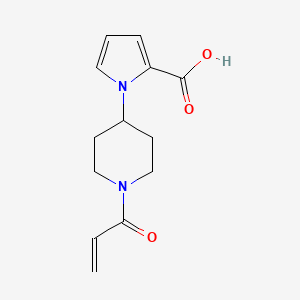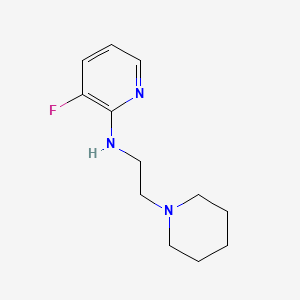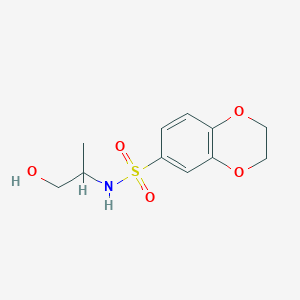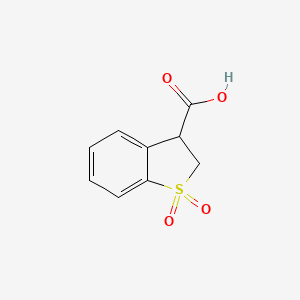![molecular formula C15H17NO2 B7556370 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol](/img/structure/B7556370.png)
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol, also known as PPM, is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as beta-adrenergic receptor agonists, which are commonly used in the treatment of asthma and other respiratory disorders. PPM has been found to have a number of interesting biochemical and physiological effects, and is currently the subject of ongoing research in the field of pharmacology.
作用機序
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol works by activating beta-adrenergic receptors, which are found on the surface of certain cells in the body. When these receptors are activated, they trigger a cascade of biochemical events that ultimately lead to the desired physiological effect. In the case of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol, activation of beta-adrenergic receptors leads to relaxation of the smooth muscle in the airways, making it easier to breathe.
Biochemical and Physiological Effects:
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol has a number of interesting biochemical and physiological effects. For example, it has been found to have anti-inflammatory properties, which could make it useful in the treatment of a range of inflammatory disorders. It has also been found to have antioxidant properties, which could help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in lab experiments is that it is relatively easy to synthesize, meaning that large quantities can be produced relatively quickly and cheaply. However, one limitation is that it can be difficult to control the concentration of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in experimental systems, which could affect the reliability of results.
将来の方向性
There are a number of potential future directions for research into 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol. One area of interest is the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of cardiovascular disease, particularly hypertension. Additionally, researchers are investigating the potential use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol as an anti-cancer agent, as well as its potential as a neuroprotective agent in the treatment of neurological disorders such as Parkinson's disease.
合成法
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol can be synthesized using a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various reagents and catalysts to convert starting materials into the desired product. Enzymatic synthesis, on the other hand, involves the use of enzymes to catalyze specific reactions, leading to the formation of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol.
科学的研究の応用
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol has been the subject of a number of scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD). Other studies have investigated the potential use of 1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol in the treatment of cardiovascular disease, as well as its potential as an anti-inflammatory agent.
特性
IUPAC Name |
1-[4-(pyridin-3-ylmethoxy)phenyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-2-15(17)13-5-7-14(8-6-13)18-11-12-4-3-9-16-10-12/h3-10,15,17H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCOJIUQYAQYDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OCC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Pyridin-3-ylmethoxy)phenyl]propan-1-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[4-(Cyclohexylcarbamoyl)piperazin-1-yl]propanoic acid](/img/structure/B7556327.png)

![3-[4-[(5-Ethylthiophen-2-yl)methyl]piperazin-1-yl]propanoic acid](/img/structure/B7556337.png)





![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2,5-difluoroaniline](/img/structure/B7556386.png)
![N-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-2-methylaniline](/img/structure/B7556387.png)